![molecular formula C10H5BrClNO B1285048 6-Bromo-4-chloroquinoline-2-carboxaldehyde CAS No. 904369-49-9](/img/structure/B1285048.png)
6-Bromo-4-chloroquinoline-2-carboxaldehyde
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Overview
Description
6-Bromo-4-chloroquinoline-2-carboxaldehyde is a chemical compound with the empirical formula C10H5BrClNO . It has a molecular weight of 270.51 . This compound is usually available in solid form .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloroquinoline-2-carboxaldehyde can be represented by the SMILES stringO=CC1=NC2=CC=C (Br)C=C2C (Cl)=C1
. This string represents the connectivity and orientation of atoms in the molecule. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 270.51 . The SMILES string for the compound isO=CC1=NC2=CC=C (Br)C=C2C (Cl)=C1
.
Scientific Research Applications
Pharmaceutical Intermediate
“6-Bromo-4-chloroquinoline-2-carboxaldehyde” is used as a pharmaceutical intermediate . This means it’s a substance produced during the synthesis of the final pharmaceutical compound. Intermediates are often used in the production of active pharmaceutical ingredients (APIs).
Quinoline Motifs in Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . “6-Bromo-4-chloroquinoline-2-carboxaldehyde” could potentially be used in the synthesis of new quinoline-based drugs.
Synthesis of Hydrazono-quinolines
In some advanced chemistry research, “6-Bromo-4-chloroquinoline-2-carboxaldehyde” might be used in the synthesis of hydrazono-quinolines . These compounds could have potential applications in medicinal chemistry.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-bromo-4-chloroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-6-1-2-10-8(3-6)9(12)4-7(5-14)13-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRRTCLWUQZFFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588926 |
Source
|
Record name | 6-Bromo-4-chloroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloroquinoline-2-carboxaldehyde | |
CAS RN |
904369-49-9 |
Source
|
Record name | 6-Bromo-4-chloroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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